molecular formula C9H10N2O2 B1600652 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 94590-46-2

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No.: B1600652
CAS No.: 94590-46-2
M. Wt: 178.19 g/mol
InChI Key: ZHNDGCJXEHFSRM-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one (CAS 94590-46-2) is a high-value heterocyclic building block with a molecular formula of C 9 H 10 N 2 O 2 and a molecular weight of 178.19 g/mol . This compound is part of the benzoxazepine class, which is recognized as a privileged structure in medicinal chemistry for designing novel biologically active molecules . This scaffold serves as a versatile intermediate in organic synthesis and drug discovery research. Structurally related benzoxazepine derivatives have demonstrated significant potential in various research areas. For instance, similar compounds have been identified as starting points for antiparasitic drug discovery programs targeting Trypanosoma cruzi , the parasite responsible for Chagas disease . Other closely related 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones have shown promising anticonvulsant and hypnotic activities in preclinical models . Furthermore, the (R)-enantiomer of a 5-methyl-substituted analog is documented as a key synthetic intermediate for the preparation of bradykinin B1 receptor antagonists , which are investigated for the treatment of inflammatory diseases . Our product is supplied with a guaranteed purity of >95% and is intended for research applications as a chemical precursor. It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . Please Note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDGCJXEHFSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538650
Record name 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94590-46-2
Record name 3-Amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis from N-Boc-L-serine and Aromatic Precursors

One of the well-documented methods involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with the sodium alkoxide of N-Boc-L-serine, leading to the formation of a carboxylic acid intermediate with the desired stereochemistry. This intermediate is then subjected to a two-step sequence:

  • Nitro group reduction
  • HATU-mediated lactam formation

This sequence yields the benzoxazepinone core, specifically (S)-3-amino-2,3-dihydrobenzo[b]oxazepin-4(5H)-one, in an overall yield of approximately 85%. The Boc protecting group can be removed using hydrochloric acid or trifluoroacetic acid, and subsequent amide coupling with various carboxylic acids produces amide derivatives.

This method also allows preparation of the (R) enantiomer starting from Boc-D-serine, enabling stereochemical studies relevant to biological activity.

Key features:

  • Starting materials: 1-fluoro-2-nitrobenzene, N-Boc-L-serine
  • Key reagents: Sodium alkoxide, HATU, HCl or TFA
  • Yield: ~85% overall for core benzoxazepinone
  • Stereochemical control: Enantiomeric synthesis possible

Scheme summary:

Step Reaction Type Reagents/Conditions Product Yield (%)
1 Nucleophilic aromatic substitution Sodium alkoxide of Boc-L-serine, 1-fluoro-2-nitrobenzene Carboxylic acid intermediate Not specified
2 Nitro reduction Standard reduction conditions Amino intermediate Not specified
3 Lactam formation HATU-mediated cyclization Benzoxazepinone core (7) 85 (overall)
4 Boc deprotection HCl or TFA Free amine Not specified
5 Amide coupling Various carboxylic acids under amide coupling conditions Amide derivatives (9-11) Not specified

This method is described in detail in a medicinal chemistry journal article emphasizing its efficiency and stereochemical versatility.

Deprotection of Boc-Protected Precursors in Acidic Media

Another preparation approach focuses on the conversion of Boc-protected 3-amino-2,3-dihydrobenzo[b]oxazepin-4(5H)-one derivatives to the free amine compound by treatment with hydrogen chloride in ethyl acetate.

Procedure outline:

  • Dissolve the Boc-protected compound in ethyl acetate saturated with HCl gas.
  • Stir at room temperature for 2 hours.
  • Evaporate solvent to dryness.
  • Suspend residue in water and ethyl acetate.
  • Adjust pH to 9.5 to extract the free amine into the organic phase.
  • Dry and evaporate to yield the target compound.

Yield: Approximately 37% isolated yield.

Spectroscopic data: 1H NMR confirms the structure with characteristic signals.

This method is straightforward but results in moderate yield, suitable for small-scale synthesis or purification steps after Boc deprotection.

Cyclocondensation and Multi-Component Reactions

Several synthetic protocols for benzo[b]oxazepinones involve cyclocondensation reactions between substituted 2-aminophenols and various aromatic aldehydes or halides. These methods include:

  • Cyclocondensation of substituted 2-aminophenols with 2-halobenzaldehydes
  • Reactions involving substituted 2-nitro-1-bromobenzene with 2-(aminomethyl)phenol or related nucleophiles
  • Copper-catalyzed cyclizations
  • 1,3-dipolar cycloadditions
  • Domino elimination-rearrangement-addition sequences
  • Ugi four-component reactions followed by intramolecular O-arylation

These diverse approaches enable access to a broad range of benzoxazepine derivatives, including 3-amino substituted analogues, by varying the substituents on the aromatic ring and the amine component.

The cyclocondensation methods typically proceed via initial formation of an intermediate Schiff base or related adduct, followed by intramolecular cyclization to form the oxazepine ring.

These methods are valuable for medicinal chemistry exploration due to their flexibility and ability to generate structural diversity.

Microwave-Assisted Solvent-Free Synthesis

An environmentally friendly and efficient method involves microwave-assisted synthesis of benzoxazepine derivatives from pyrazole-chalcones and 2-aminophenol under solvent-free conditions.

Highlights:

  • No additional base or solvent is required; basic alumina acts as both solid support and base.
  • Microwave irradiation dramatically reduces reaction time.
  • Yields are generally high, with good purity.
  • This method avoids the use of potassium carbonate and ethanol, making it greener.
  • The process is rapid and economical.

Although this method is described for benzoxazepine derivatives broadly, it provides a promising approach adaptable for 3-amino-2,3-dihydrobenzo[b]oxazepin-4(5H)-one synthesis, especially for analogues.

Stepwise Cyclization from Amino Esters and Halides

Another synthetic route begins with methyl 2-amino-4-bromobenzoate, which undergoes:

  • Reductive amination to introduce substituents
  • Reduction of ester to alcohol
  • Cyclization via chloroacetyl chloride followed by base treatment (NaOH or potassium tert-butoxide)
  • Final Suzuki coupling to introduce aromatic substituents

This method allows late-stage functionalization and derivatization of the benzoxazepinone core, facilitating structure-activity relationship studies.

It has been applied to synthesize analogues with biological activity, demonstrating the synthetic flexibility of the benzoxazepinone scaffold.

Summary Table of Preparation Methods

Method No. Starting Materials Key Steps Conditions/Reagents Yield (%) Notes
1 1-fluoro-2-nitrobenzene, Boc-L-serine Nucleophilic substitution, nitro reduction, lactam formation, Boc deprotection, amide coupling Sodium alkoxide, HATU, HCl/TFA ~85 (core) Stereoselective; (S) and (R) enantiomers
2 Boc-protected benzoxazepinone Boc deprotection with HCl in ethyl acetate HCl gas, ethyl acetate, pH adjustment ~37 Simple deprotection method
3 Substituted 2-aminophenols and halides Cyclocondensation, copper catalysis, Ugi reaction Various catalytic and cyclization conditions Variable Diverse routes for derivatives
4 Pyrazole-chalcones and 2-aminophenol Microwave-assisted cyclocondensation Microwave, basic alumina, solvent-free High Eco-friendly, rapid synthesis
5 Methyl 2-amino-4-bromobenzoate Reductive amination, ester reduction, cyclization, Suzuki coupling Chloroacetyl chloride, NaOH, Suzuki reagents Moderate to good Enables late-stage functionalization

Detailed Research Findings and Analysis

  • The nucleophilic aromatic substitution route (Method 1) is highly efficient and provides stereochemical control, making it suitable for producing enantiomerically pure compounds for biological testing.
  • Boc deprotection in acidic ethyl acetate (Method 2) is a mild and practical approach but yields are moderate, suggesting it is more appropriate for final purification or small-scale preparation.
  • Cyclocondensation and multi-component reactions (Method 3) offer synthetic versatility, enabling the generation of diverse benzoxazepine analogues with potential pharmacological applications.
  • Microwave-assisted synthesis (Method 4) stands out for its green chemistry credentials and rapid reaction times, which could be advantageous for scale-up and library synthesis.
  • Stepwise cyclization and late-stage functionalization (Method 5) provide a modular approach to introduce diverse substituents, facilitating structure-activity relationship studies in drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has been primarily studied for its role as an inhibitor of receptor interacting protein 1 (RIP1) kinase. This kinase is implicated in inflammatory responses and apoptosis, making it a target for various inflammatory diseases.

Key Findings:

  • Inhibition of RIP1 Kinase : The compound demonstrates high potency and selectivity against RIP1 kinase compared to other known inhibitors, which is crucial for minimizing side effects associated with less selective drugs.
  • Potential Therapeutic Uses : Its inhibition properties suggest applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.

Common Synthesis Techniques:

  • Cyclization Reactions : Utilizing starting materials such as amino acids or derivatives that can undergo cyclization to form the oxazepine structure.
  • Functional Group Modifications : Altering substituents on the benzene ring can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows for a comparison with similar compounds within the oxazepine class. Below is a table summarizing some related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-oneMethyl group at position 5Potential neuroprotective effectsMethyl substitution may enhance lipophilicity
8-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-oneBromo substitution at position 8Anticancer propertiesHalogenation often increases reactivity
Benzo[b][1,4]oxazepin-4-one derivativesVarious substitutions on the benzene ringDiverse pharmacological profilesSubstituents can significantly alter activity

This table illustrates the diversity within the oxazepine class and underscores the potential for developing targeted therapies based on structural modifications.

Case Studies and Research Insights

Recent studies have investigated the potential of this compound in various therapeutic contexts:

  • Inflammatory Disease Models : In vivo studies have shown that administration of this compound leads to reduced inflammation markers in animal models of arthritis.
  • Neuroprotective Effects : Preliminary data suggest that certain derivatives may offer neuroprotective benefits in models of neurodegeneration.

These findings highlight its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of annexin A7 GTPase, which plays a role in cellular senescence. The compound affects the AMPK/mTOR signaling pathway, leading to changes in protein phosphorylation and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[b,e][1,4]oxazepin-11(5H)-ones
  • Acridones
  • 7,12-Dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
  • Dibenzo[b,f]azepin-10(11H)-ones

Uniqueness

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and affect cellular pathways sets it apart from other similar compounds .

Biological Activity

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, also known by its CAS number 942-74-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₂. The compound features a benzoxazepine core structure, which is critical for its biological activity.

PropertyValue
Molecular Weight178.19 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Properties

Recent studies have highlighted the compound's potential in oncology. Research indicates that derivatives of the benzoxazepine class can induce differentiation in acute myeloid leukemia (AML) cells. A phenotypic screening approach identified compounds that stimulate differentiation in AML cell lines, suggesting that this class of compounds may serve as a novel therapeutic strategy against AML .

The proposed mechanism involves the modulation of specific signaling pathways associated with cell differentiation and apoptosis. For instance, studies have shown that these compounds can activate CD11b expression in AML cells, which is a marker of differentiation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at various positions on the benzoxazepine ring can significantly influence potency and selectivity.

Key Findings from SAR Studies

  • Substituents : Different substituents at the nitrogen and carbon positions can enhance or diminish activity against specific cancer cell lines.
  • Activity Correlation : Compounds with lower clearance rates and higher metabolic stability showed better efficacy in vivo .

Study 1: Differentiation Induction in AML

In a study published in Molecules, researchers evaluated several derivatives of this compound for their ability to induce differentiation in AML cells. The study utilized a range of concentrations and reported significant increases in CD11b expression at optimal doses .

Study 2: Pharmacokinetic Profile

A pharmacokinetic assessment was performed on selected compounds derived from this class. The results indicated favorable absorption characteristics and a low efflux ratio, suggesting potential for effective systemic delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazepine core via cyclization of substituted aminophenol derivatives. For example, a common approach uses condensation reactions between 2-aminophenol and ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the oxazepine ring. Subsequent amination steps introduce the amino group at position 2. Optimization includes:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product.
    Characterization relies on ¹H/¹³C NMR and LC-MS to confirm regioselectivity and purity .

Q. How can structural ambiguity in this compound derivatives be resolved during characterization?

  • Methodological Answer : Structural ambiguities (e.g., tautomerism or stereochemistry) require:

  • 2D NMR techniques : COSY and NOESY to map proton-proton correlations and spatial interactions.
  • X-ray crystallography : Definitive confirmation of the oxazepine ring conformation and substituent positions.
  • Isotopic labeling : Using ¹⁵N-labeled precursors to track nitrogen atom positions in the amino group.
    Example: A study resolved tautomeric forms of a related oxazepine derivative using variable-temperature NMR to observe dynamic equilibria .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for benzoxazepine derivatives, such as HDAC inhibition vs. kinase targeting?

  • Methodological Answer : Contradictions arise from assay variability or off-target effects. Solutions include:

  • Dose-response profiling : Testing compounds across a broad concentration range (e.g., 0.1–100 µM) to distinguish primary targets from secondary interactions.
  • Selectivity screening : Using panels like Eurofins’ ProfilingReady™ to compare activity against HDAC isoforms (e.g., HDAC1 vs. HDAC6) and kinase families.
  • Mechanistic validation : Knockdown studies (siRNA/CRISPR) to confirm target dependency. For example, a benzoxazepine analog showed HDAC6 inhibition (IC₅₀ = 2.3 µM) but no kinase activity in a KinomeScan assay .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound derivatives?

  • Methodological Answer : Focus on modifying vulnerable sites (e.g., oxidation-prone methyl groups):

  • Isosteric replacement : Substitute labile groups with bioisosteres (e.g., replacing a methyl with trifluoromethyl to block CYP450-mediated oxidation).
  • Prodrug approaches : Masking the amino group as a carbamate or acyloxymethyl derivative to enhance plasma stability.
  • In vitro assays : Use microsomal stability tests (human liver microsomes, NADPH cofactor) to quantify metabolic half-life improvements.
    Example: A derivative with a 3-fluoro substituent showed a 3-fold increase in metabolic stability compared to the parent compound .

Critical Analysis of Evidence

  • Contradictions : While highlights HDAC inhibition, reports thrombin inhibition in a structurally similar compound. This suggests scaffold promiscuity , necessitating rigorous target validation.
  • Gaps : Physical properties (e.g., solubility, logP) for the parent compound are absent in the literature; empirical determination via shake-flask method or HPLC-logD analysis is recommended .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 2
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

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